[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
CAS No.: 957487-29-5
Cat. No.: VC7110952
Molecular Formula: C7H8F2N2O2
Molecular Weight: 190.15
* For research use only. Not for human or veterinary use.
![[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid - 957487-29-5](/images/structure/VC7110952.png)
Specification
CAS No. | 957487-29-5 |
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Molecular Formula | C7H8F2N2O2 |
Molecular Weight | 190.15 |
IUPAC Name | 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) |
Standard InChI Key | ZHCDOVBRCTYUSV-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1CC(=O)O)C(F)F |
Introduction
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is a chemical compound of growing interest in pharmaceutical and agricultural research. Its structural versatility, characterized by the pyrazole ring and functional groups like the difluoromethyl and acetic acid moieties, makes it a potential candidate for applications ranging from drug development to agrochemical formulations.
Synthesis
The synthesis of [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid typically involves:
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Functionalization of a pyrazole precursor.
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Introduction of the difluoromethyl group via halogenation or fluorination reactions.
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Coupling with an acetic acid derivative to form the final product.
This process may require specialized reagents like difluoromethylating agents and catalysts to ensure high yield and purity .
Applications
4.1 Pharmaceutical Research
The compound's pyrazole core is a common pharmacophore in medicinal chemistry due to its ability to interact with various biological targets. The difluoromethyl group enhances metabolic stability, while the acetic acid moiety improves solubility:
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Potential use as an anti-inflammatory or antifungal agent.
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Structural analogs have shown activity against pathogenic fungi and bacteria .
4.2 Agrochemical Development
Pyrazole derivatives are widely used in pesticides and herbicides. The difluoromethyl group increases lipophilicity, aiding in better penetration of plant tissues:
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Possible fungicidal activity against agricultural pathogens.
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May serve as a lead compound for designing novel agrochemicals .
Safety and Toxicology
While specific toxicological data for [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is limited, related pyrazole derivatives are generally low in toxicity when used within permissible limits:
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Acute oral toxicity is expected to be low based on structural analogs.
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Environmental studies are necessary to assess biodegradability and ecological impact.
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